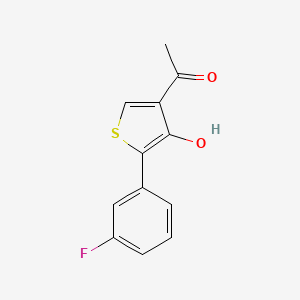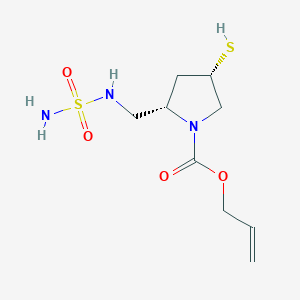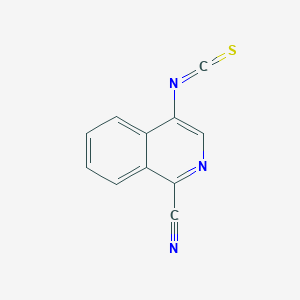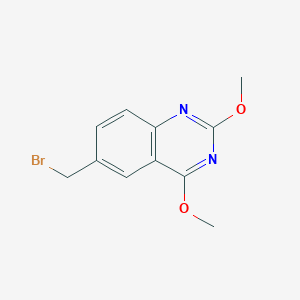![molecular formula C12H7BrN4O B8392304 2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine](/img/structure/B8392304.png)
2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the biological activities of oxadiazole derivatives, including their antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 3,4,5-trimethoxy-N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]}benzamide
Uniqueness
2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine is unique due to the presence of both a bromine atom and a pyridine ring, which can significantly influence its reactivity and biological activity. The combination of these structural features makes it a versatile compound for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C12H7BrN4O |
|---|---|
Poids moléculaire |
303.11 g/mol |
Nom IUPAC |
5-(6-bromopyridin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7BrN4O/c13-10-5-1-4-9(15-10)12-16-11(17-18-12)8-3-2-6-14-7-8/h1-7H |
Clé InChI |
NWLUQYBFZRZQKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C2=NC(=NO2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


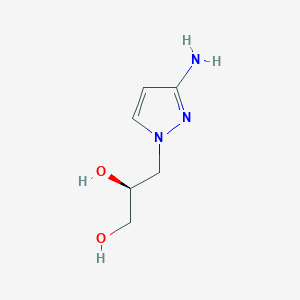

![3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol](/img/structure/B8392238.png)
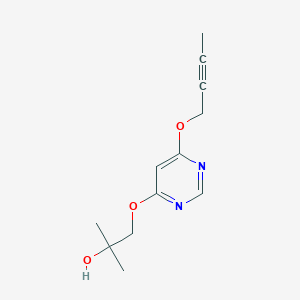

![4-Chloro-2-[(4-chloro-benzyl)-methyl-amino]-thiazole-5-carbaldehyde](/img/structure/B8392263.png)


